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molecular formula C11H10F3NO2 B1442412 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid CAS No. 1154743-13-1

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

Cat. No. B1442412
M. Wt: 245.2 g/mol
InChI Key: RAWUKUNDMGWMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153651B2

Procedure details

A mixture of ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylate (0.47 g, 1.7 mmol), 1 M aqueous sodium hydroxide (3.4 mL, 3.4 mmol, 2 equiv.) and methanol (10 mL), was heated at reflux for 16 h. The mixture was concentrated to remove MeOH, diluted with 1M aqueous NaH2PO4 (15 mL) and buffered to pH 3 with 1M H3PO4, depositing a voluminous precipitate. The mixture was extracted with DCM (3×30 mL), and the combined organic layers were dried (Na2SO4), filtered and concentrated. The solid residue was purified by reverse-phase HPLC (40-55% acetonitrile in 0.1% HCO2H/H2O). The combined HPLC fractions were concentrated to remove acetonitrile, buffered with 1M NaH2PO4 (10 mL) and extracted with DCM (3×30 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated to afford the acid as a solid (324 mg, 77%). 1H NMR (400 MHz, DMSO-d6) [δ] 12.45 (s, 1H), 7.82 (d, J=7.9 Hz, 1H), 7.63 (d, J=7.9 Hz, 1H), 3.12-2.86 (m, 4H), 2.83-2.76 (m, 1H), 2.22-2.14 (m, 1H), 1.97-1.86 (m, 1H); m/z=246.1 (M+H)+.
Name
ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylate
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:12]=[CH:11][C:10]2[CH2:9][CH:8]([C:13]([O:15]CC)=[O:14])[CH2:7][CH2:6][C:5]=2[N:4]=1.[OH-].[Na+]>CO>[F:19][C:2]([F:1])([F:18])[C:3]1[CH:12]=[CH:11][C:10]2[CH2:9][CH:8]([C:13]([OH:15])=[O:14])[CH2:7][CH2:6][C:5]=2[N:4]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylate
Quantity
0.47 g
Type
reactant
Smiles
FC(C1=NC=2CCC(CC2C=C1)C(=O)OCC)(F)F
Name
Quantity
3.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove MeOH
ADDITION
Type
ADDITION
Details
diluted with 1M aqueous NaH2PO4 (15 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid residue was purified by reverse-phase HPLC (40-55% acetonitrile in 0.1% HCO2H/H2O)
CONCENTRATION
Type
CONCENTRATION
Details
The combined HPLC fractions were concentrated
CUSTOM
Type
CUSTOM
Details
to remove acetonitrile
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC=2CCC(CC2C=C1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 324 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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